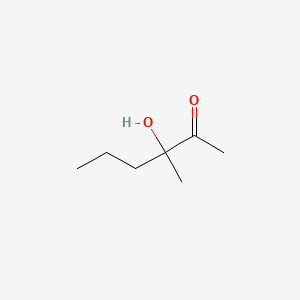

2-Hexanone, 3-hydroxy-3-methyl-

Description

BenchChem offers high-quality 2-Hexanone, 3-hydroxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexanone, 3-hydroxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYFXEDMOYUTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439507 | |

| Record name | 2-Hexanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26028-56-8 | |

| Record name | 3-Hydroxy-3-methyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26028-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone, 3-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-3-methyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for 3-hydroxy-3-methyl-2-hexanone, a β-hydroxy ketone with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct literature precedent for this specific molecule, this document details two primary, robust, and well-established synthetic strategies: a Grignard reaction and a base-catalyzed Aldol addition. The experimental protocols provided are based on established methodologies for these reaction classes and are intended to serve as a foundational guide for laboratory synthesis.

Synthetic Strategies

Two principal synthetic pathways are proposed for the synthesis of 3-hydroxy-3-methyl-2-hexanone:

-

Grignard Reaction: This approach involves the nucleophilic addition of a propyl Grignard reagent to one of the carbonyl groups of diacetyl (2,3-butanedione). This method is advantageous for its directness in forming the carbon-carbon bond at the tertiary alcohol center.

-

Aldol Addition: A crossed Aldol addition reaction between the enolate of 2-butanone and acetone offers another classic and effective route. This method builds the carbon skeleton through the formation of a β-hydroxy ketone from two smaller, readily available carbonyl compounds.

Experimental Protocols

Method 1: Grignard Reaction

This protocol details the synthesis of 3-hydroxy-3-methyl-2-hexanone via the reaction of propylmagnesium bromide with diacetyl.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 0.10 |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| 1-Bromopropane | C₃H₇Br | 123.00 | 12.30 g (9.1 mL) | 0.10 |

| Diacetyl (2,3-Butanedione) | C₄H₆O₂ | 86.09 | 7.75 g (8.1 mL) | 0.09 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Preparation of Grignard Reagent:

-

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

-

Magnesium turnings (2.43 g, 0.10 mol) and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromopropane (12.30 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

-

Approximately 5 mL of the 1-bromopropane solution is added to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diacetyl:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of diacetyl (7.75 g, 0.09 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with 25 mL portions of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield 3-hydroxy-3-methyl-2-hexanone.

-

Expected Product Data (Theoretical):

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molar Mass | 130.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~170-180 °C at atm. pressure |

| ¹H NMR (CDCl₃, predicted) | δ 0.9 (t, 3H), 1.2 (s, 3H), 1.4-1.6 (m, 4H), 2.2 (s, 3H), 3.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, predicted) | δ 14.0, 17.0, 25.0, 26.0, 45.0, 75.0, 212.0 |

| IR (neat, predicted) | ~3450 cm⁻¹ (O-H), ~1710 cm⁻¹ (C=O) |

Method 2: Base-Catalyzed Aldol Addition

This protocol describes the synthesis of 3-hydroxy-3-methyl-2-hexanone via a crossed Aldol addition reaction between 2-butanone and acetone, using sodium hydroxide as the base catalyst.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Butanone | C₄H₈O | 72.11 | 7.21 g (8.9 mL) | 0.10 |

| Acetone | C₃H₆O | 58.08 | 17.42 g (22.0 mL) | 0.30 (used in excess) |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 g | 0.05 |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |

| Water | H₂O | 18.02 | 50 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 2-butanone (7.21 g, 0.10 mol) and acetone (17.42 g, 0.30 mol).

-

In a separate beaker, sodium hydroxide (2.0 g, 0.05 mol) is dissolved in a mixture of 50 mL of ethanol and 50 mL of water.

-

The sodium hydroxide solution is cooled to room temperature.

-

-

Aldol Addition:

-

The sodium hydroxide solution is added slowly to the stirred solution of ketones over a period of 15 minutes.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is neutralized by the dropwise addition of 1 M hydrochloric acid until it is slightly acidic (pH ~6-7).

-

The mixture is transferred to a separatory funnel, and the bulk of the ethanol and acetone is removed by washing with water (2 x 50 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure.

-

Expected Product Data (Theoretical):

The expected product data is the same as for the Grignard reaction method.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Grignard synthesis pathway for 3-hydroxy-3-methyl-2-hexanone.

Caption: Aldol addition pathway for 3-hydroxy-3-methyl-2-hexanone synthesis.

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-methyl-2-hexanone

Introduction

3-Hydroxy-3-methyl-2-hexanone is a tertiary alcohol and a ketone, belonging to the class of α-hydroxy ketones. Its chemical structure, consisting of a six-carbon chain with a hydroxyl group and a methyl group on the third carbon and a carbonyl group on the second carbon, suggests potential for a variety of chemical reactions and biological activities. This technical guide provides a comprehensive overview of its predicted chemical and physical properties, hypothetical synthetic routes with detailed experimental protocols, and predicted spectral data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Quantitative data for 3-hydroxy-3-methyl-2-hexanone is not experimentally determined. The following table summarizes the predicted properties based on computational models. For comparison, experimental data for the related, smaller analogue, 3-hydroxy-3-methyl-2-butanone, is also included where available.

| Property | 3-Hydroxy-3-methyl-2-hexanone (Predicted) | 3-Hydroxy-3-methyl-2-butanone (Experimental) |

| Molecular Formula | C₇H₁₄O₂ | C₅H₁₀O₂ |

| Molecular Weight | 130.18 g/mol | 102.13 g/mol |

| CAS Registry Number | Not assigned | 115-22-0 |

| Boiling Point | ~170-180 °C (at 760 mmHg) | 140.3 °C (at 760 mmHg) |

| Density | ~0.94 g/cm³ | 0.966 g/cm³ at 20 °C |

| Flash Point | ~70-80 °C | 41 °C |

| Solubility | Soluble in organic solvents like ethanol, acetone, and diethyl ether. Limited solubility in water. | Miscible with water, alcohol, and ether. |

| pKa (hydroxyl proton) | ~13-14 | Not available |

Experimental Protocols: Hypothetical Synthetic Routes

Several classical organic reactions could be employed for the synthesis of 3-hydroxy-3-methyl-2-hexanone. The following are detailed hypothetical protocols for three plausible synthetic pathways.

Aldol Addition of 2-Butanone and Propanal

The Aldol addition reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] In this proposed synthesis, the enolate of 2-butanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal.

Reaction:

Experimental Protocol:

-

Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 50 mL of anhydrous diethyl ether and 10.8 g (0.15 mol) of 2-butanone.

-

Base Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) to the stirred solution over 30 minutes to form the lithium enolate.

-

Aldehyde Addition: In the dropping funnel, prepare a solution of 8.7 g (0.15 mol) of propanal in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the enolate solution at -78 °C over 20 minutes.

-

Reaction Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Caption: Aldol addition pathway for the synthesis of 3-hydroxy-3-methyl-2-hexanone.

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group.[3][4] A plausible route to 3-hydroxy-3-methyl-2-hexanone involves the reaction of ethylmagnesium bromide with 2,3-butanedione.

Reaction:

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place 3.6 g (0.15 g-atom) of magnesium turnings. Add a small crystal of iodine to initiate the reaction. From the dropping funnel, add a solution of 16.3 g (0.15 mol) of ethyl bromide in 50 mL of anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Diketone Addition: Cool the Grignard reagent to 0 °C with an ice bath. In the dropping funnel, prepare a solution of 12.9 g (0.15 mol) of 2,3-butanedione in 30 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Quenching: After the addition, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of a cold, saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Separate the ether layer and extract the aqueous layer three times with 30 mL portions of diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. After filtering, remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Caption: Grignard reaction pathway for synthesizing 3-hydroxy-3-methyl-2-hexanone.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[5][6] A modified Reformatsky-type reaction using an α-haloketone could also be envisioned. A more classical approach would be the reaction of ethyl 2-bromopropanoate with butanal, followed by further synthetic steps.

Reaction (Illustrative First Step):

Caption: Reformatsky reaction for the synthesis of a precursor to 3-hydroxy-3-methyl-2-hexanone.

Predicted Spectral Data

As experimental spectra for 3-hydroxy-3-methyl-2-hexanone are not available, this section provides predicted spectral data based on computational chemistry models. These predictions are useful for guiding the characterization of the compound if it were to be synthesized.

¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.5 | s | 1H | -OH |

| ~2.1 | s | 3H | -C(=O)CH₃ |

| ~1.5-1.7 | m | 2H | -CH₂-CH₃ |

| ~1.2 | s | 3H | -C(OH)CH₃ |

| ~1.1-1.3 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~210-215 | C=O (Ketone) |

| ~75-80 | -C(OH)- |

| ~40-45 | -CH₂-CH₂-CH₃ |

| ~25-30 | -C(=O)CH₃ |

| ~20-25 | -C(OH)CH₃ |

| ~15-20 | -CH₂-CH₃ |

| ~10-15 | -CH₂-CH₃ |

Infrared (IR) Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2960, 2870 | Medium-Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1460, 1370 | Medium | C-H bend (alkane) |

| ~1150 | Medium | C-O stretch (tertiary alcohol) |

Mass Spectrum (Predicted)

The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of α-hydroxy ketones.

| m/z | Relative Intensity | Possible Fragment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - CH₃]⁺ |

| 101 | Moderate | [M - C₂H₅]⁺ |

| 87 | High | [M - C₃H₇]⁺ or [CH₃C(OH)C(=O)CH₃]⁺ |

| 71 | Moderate | [C₄H₇O]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Signaling Pathways and Biological Activity

There is currently no published research on the biological activity or the involvement of 3-hydroxy-3-methyl-2-hexanone in any signaling pathways. Its structural similarity to other small, oxygenated organic molecules suggests it could potentially have roles as a signaling molecule in microorganisms or as a flavor or fragrance compound. However, any such roles are purely speculative at this time and would require dedicated biological investigation.

Conclusion

3-Hydroxy-3-methyl-2-hexanone represents an interesting synthetic target with potential applications in various fields of chemistry. While experimental data on this specific molecule is scarce, this guide provides a solid theoretical foundation for its synthesis and characterization. The detailed hypothetical experimental protocols, based on well-established named reactions, offer a starting point for its practical synthesis. The predicted spectral data will be invaluable for the identification and characterization of the synthesized product. Further research is warranted to explore the chemical reactivity and potential biological significance of this α-hydroxy ketone.

References

- 1. rsc.org [rsc.org]

- 2. Aldol reaction - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-3-methylhexan-2-one | C7H14O2 | CID 13267420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0031549) [hmdb.ca]

- 6. NP-MRD: Showing NP-Card for 3-Hydroxy-5-methyl-2-hexanone (NP0333892) [np-mrd.org]

Navigating the Synthesis and Putative Biological Role of 3-hydroxy-3-methyl-2-hexanone: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical nature, synthesis, and potential biological relevance of the alpha-hydroxy ketone, 3-hydroxy-3-methyl-2-hexanone. It is important to note that as of the latest database reviews, a specific CAS (Chemical Abstracts Service) number has not been assigned to 3-hydroxy-3-methyl-2-hexanone, suggesting it is not a commonly registered or extensively characterized compound. Consequently, this guide will leverage data from structurally similar and well-documented alpha-hydroxy ketones to provide a comprehensive technical overview. The primary analogue referenced is 3-hydroxy-5-methyl-2-hexanone (CAS: 163038-04-8) , alongside other relevant compounds, to infer the properties, synthesis, and potential biological interactions of the target molecule.

Physicochemical Properties of Structurally Related Alpha-Hydroxy Ketones

To provide a comparative context for 3-hydroxy-3-methyl-2-hexanone, the following table summarizes key quantitative data for structurally related and isomeric compounds. These data are essential for researchers in designing synthetic routes, purification protocols, and analytical methods.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |

| 3-Hydroxy-5-methyl-2-hexanone | 163038-04-8 | C7H14O2 | 130.18 | 171.0 - 173.0 @ 760 mmHg | 1.419 - 1.431 @ 20°C |

| 3-Hydroxy-3-methyl-2-butanone | 115-22-0 | C5H10O2 | 102.13 | 140 - 141 | 1.415 @ 20°C |

| 3-Methyl-2-hexanone | 2550-21-2 | C7H14O | 114.19 | 145 | 1.406 - 1.409[1] |

| 3-Hydroxy-3-methyl-2-hexanone O-ethyloxime | 154874-74-5 | C9H19NO2 | 173.25 | Not Available | Not Available |

Synthesis of Alpha-Hydroxy Ketones: Experimental Protocols

The synthesis of chiral α-hydroxy ketones is a significant area of research due to their application as building blocks for biologically active molecules.[2][3] A general and effective method for the asymmetric synthesis of compounds like 3-hydroxy-5-methyl-2-hexanone involves the Sharpless asymmetric dihydroxylation of a silyl enol ether intermediate.[4] This approach can be adapted to propose a synthetic route for 3-hydroxy-3-methyl-2-hexanone.

Proposed Synthesis of 3-hydroxy-3-methyl-2-hexanone

This proposed protocol is based on established methodologies for analogous compounds.[4]

Step 1: Synthesis of the Silyl Enol Ether of 3-Methyl-2-hexanone

-

To a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), add 3-methyl-2-hexanone dropwise.

-

Stir the mixture at this temperature for 1 hour to ensure complete deprotonation and formation of the enolate.

-

Add chlorotrimethylsilane (TMSCl) to the reaction mixture and allow it to warm to room temperature.

-

Stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether.

-

Purify the product by distillation or column chromatography.

Step 2: Asymmetric Dihydroxylation

-

Dissolve the purified silyl enol ether in a mixture of tert-butanol and water.

-

Add the desired AD-mix reagent (AD-mix-α for the (S)-enantiomer or AD-mix-β for the (R)-enantiomer).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Add sodium sulfite and stir for 1 hour.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 3-hydroxy-3-methyl-2-hexanone by flash column chromatography.

General Synthesis Workflow

The following diagram illustrates the generalized synthetic pathway for producing an alpha-hydroxy ketone from a starting ketone via a silyl enol ether intermediate.

Potential Biological Significance and Metabolic Pathways

While specific signaling pathways involving 3-hydroxy-3-methyl-2-hexanone have not been elucidated, the broader class of alpha-hydroxy ketones and related small molecules (ketones and alcohols) have well-documented biological roles and metabolic fates.

Alpha-hydroxy ketones are valuable intermediates in the synthesis of various pharmaceuticals, including antidepressants and antitumor agents.[3] Their biological activity is often linked to their ability to participate in redox reactions and interact with enzyme active sites.

The metabolism of small ketones and alcohols primarily occurs in the liver. These pathways are crucial for detoxification and energy production. For instance, alcohols are metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into less toxic substances. Ketone bodies, on the other hand, are utilized by extrahepatic tissues as an energy source during periods of fasting or in ketogenic states. It is plausible that 3-hydroxy-3-methyl-2-hexanone, if introduced into a biological system, would be processed by similar enzymatic machinery.

Putative Metabolic Fate

The diagram below illustrates the general metabolic pathways for ketones and alcohols, providing a logical framework for the potential biotransformation of 3-hydroxy-3-methyl-2-hexanone.

Conclusion

While 3-hydroxy-3-methyl-2-hexanone remains a compound with limited specific documentation, a robust understanding of its properties and potential synthesis can be derived from closely related alpha-hydroxy ketones. The synthetic protocols and workflows presented provide a solid foundation for researchers aiming to produce this and similar molecules. Furthermore, by examining the established metabolic pathways of ketones and alcohols, we can infer the likely biological fate of 3-hydroxy-3-methyl-2-hexanone, offering a starting point for future toxicological and pharmacological investigations. This guide serves as a valuable resource for professionals in drug development and chemical research by consolidating available knowledge and providing a clear framework for further inquiry into this class of compounds.

References

Spectroscopic Data for 3-Hydroxy-3-methyl-2-hexanone Remains Elusive in Public Databases

A comprehensive search for spectroscopic data pertaining to 3-hydroxy-3-methyl-2-hexanone has yielded no specific experimental ¹H NMR, ¹³C NMR, infrared (IR), or mass spectrometry (MS) data for this compound. Publicly accessible chemical databases and scientific literature do not currently provide the necessary quantitative spectral information or the detailed experimental protocols for its acquisition.

While data for structurally related isomers, such as 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone, and homologues like 3-hydroxy-3-methyl-2-butanone, are available, these are distinct molecules with unique spectroscopic fingerprints. Presenting data from these analogues would be scientifically inaccurate and misleading for researchers and drug development professionals who require precise information for the specified compound.

Similarly, information regarding any signaling pathways or specific biological or chemical workflows involving 3-hydroxy-3-methyl-2-hexanone is absent from the reviewed literature. This lack of contextual information precludes the development of the requested diagrams illustrating its functional relationships.

Given the absence of the core spectroscopic data, it is not possible to fulfill the request for a technical guide with data tables, experimental protocols, and visualizations for 3-hydroxy-3-methyl-2-hexanone at this time. Further research, potentially involving the original synthesis and characterization of this compound, would be required to generate the data necessary to create such a document.

Unveiling the Presence of Acyloins in Nature: A Technical Examination of 3-Hydroxy-5-methyl-2-hexanone and 2-Hydroxy-5-methyl-3-hexanone

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Scope Clarification: This technical guide addresses the natural occurrence, analysis, and synthesis of specific acyloin compounds. Initial searches for "3-hydroxy-3-methyl-2-hexanone" did not yield evidence of its natural occurrence in the reviewed scientific literature. However, extensive documentation exists for its structurally similar isomers, 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone . It is presumed that interest in the initially named compound is related to these naturally occurring and scientifically significant isomers. This guide will, therefore, focus on these documented compounds.

Natural Occurrence and Quantitative Data

The primary documented natural source of 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone is eucalyptus honey. These compounds are considered potent markers for the botanical origin of this type of honey. Their presence is a key indicator distinguishing eucalyptus honey from other floral varieties.

A study investigating the organic extractives of unifloral honeys identified these two acyloins as characteristic compounds of eucalyptus honey. The quantitative data from this study is summarized in the table below.

| Compound | Average Concentration (mg/kg of honey) | Source |

| 2-hydroxy-5-methyl-3-hexanone | 101 | Eucalyptus Honey[1] |

| 3-hydroxy-5-methyl-2-hexanone | 317 | Eucalyptus Honey[1] |

Experimental Protocols

Isolation and Identification from Natural Sources: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

The analysis of volatile and semi-volatile compounds in a complex matrix like honey is effectively achieved using HS-SPME-GC-MS. This technique allows for the extraction and concentration of analytes from the headspace above the sample, followed by their separation and identification.

Objective: To isolate, identify, and quantify 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone from eucalyptus honey.

Materials:

-

20 mL screw-cap vials with PTFE/silicone septa

-

Eucalyptus honey sample

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal standard solution (e.g., 4-methyl-2-pentanol at 5 mg/L)

-

SPME device with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

Orbital shaker

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1 g of the honey sample into a 20 mL vial.

-

Add 5 g of deionized water to dissolve the honey.

-

Add 2 g of NaCl to the solution. Salting out helps to decrease the solubility of organic analytes in the aqueous phase and increase their volatility.

-

Add 25 µL of the internal standard solution. .

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial with the PTFE/silicone septum.

-

Place the vial on an orbital shaker and allow it to equilibrate for 5 minutes at 60°C.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 5 minutes at 60°C with continuous agitation (500 rpm). .

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately after extraction, desorb the analytes from the SPME fiber in the GC injection port at 260°C for 1.7 minutes in splitless mode.

-

GC Conditions:

-

Column: DB-InnoWAX (50 m x 0.2 mm x 0.4 µm) or similar polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 1 minute.

-

Ramp at 5°C/min to 220°C.

-

Ramp at 10°C/min to 260°C, hold for 4 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 29–350. .

-

-

-

Compound Identification and Quantification:

-

Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST).

-

Confirm identification by comparing the retention indices with those of authentic standards.

-

Quantify the compounds by comparing their peak areas with the peak area of the internal standard.

-

Enzymatic Synthesis

These acyloins can be synthesized enzymatically, a method that is often stereoselective and proceeds under mild conditions. The key enzyme in this process is pyruvate decarboxylase from baker's yeast (Saccharomyces cerevisiae).

Objective: To synthesize 2-hydroxy-5-methyl-3-hexanone and 3-hydroxy-5-methyl-2-hexanone using pyruvate decarboxylase.

Materials:

-

Pyruvate decarboxylase (from baker's yeast)

-

Thiamine pyrophosphate (TPP)

-

Magnesium sulfate (MgSO₄)

-

Sodium citrate buffer (0.1 M, pH 6.0)

-

Acetaldehyde

-

α-Ketoisocaproic acid

-

Isovaleraldehyde

-

Pyruvic acid

-

Diethyl ether

Procedure for the Synthesis of 2-hydroxy-5-methyl-3-hexanone:

-

Prepare a reaction mixture in a suitable vessel containing:

-

0.1 M sodium citrate buffer (pH 6.0).

-

Pyruvate decarboxylase.

-

Cofactors: Thiamine pyrophosphate and MgSO₄.

-

-

Add the substrates: Acetaldehyde and α-ketoisocaproic acid.

-

Incubate the reaction mixture. The reaction of acetaldehyde and α-ketoisocaproic acid will primarily yield 2-hydroxy-5-methyl-3-hexanone.

-

After the reaction is complete, extract the mixture with diethyl ether.

-

Analyze the extract by GC-MS to confirm the presence and purity of the product.

Procedure for the Synthesis of 3-hydroxy-5-methyl-2-hexanone:

-

Prepare the reaction mixture as described above.

-

Add the substrates: Isovaleraldehyde and pyruvic acid.

-

Incubate the reaction mixture. The reaction between isovaleraldehyde and pyruvic acid will mainly produce 3-hydroxy-5-methyl-2-hexanone.

-

Extract and analyze the product as described above.

Visualizations

Experimental Workflow for Honey Volatile Analysis

Caption: Workflow for the isolation and analysis of volatile compounds from honey.

Enzymatic Synthesis of Acyloin Isomers

Caption: Enzymatic synthesis pathways for the two acyloin isomers.

References

The Biosynthesis of 3-Hydroxy-3-Methyl-2-Hexanone: A Review of Current Knowledge and Synthetic Approaches to Related Structures

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper addresses the current understanding of the biosynthesis of 3-hydroxy-3-methyl-2-hexanone. A comprehensive review of existing scientific literature reveals a notable absence of elucidated natural biosynthetic pathways for this specific molecule. While the enzymatic machinery and genetic basis for its production in organisms have not been documented, significant research has been conducted on the synthesis of structurally related isomers, particularly 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone. This guide, therefore, summarizes the available data on the enzymatic and chemical synthesis of these related compounds to provide a foundational understanding for researchers interested in the synthesis of novel α-hydroxy ketones.

Introduction: The Elusive Biosynthesis of 3-Hydroxy-3-Methyl-2-Hexanone

3-Hydroxy-3-methyl-2-hexanone is a tertiary alcohol and a ketone, a chemical structure that suggests potential biological activity. However, an extensive search of the scientific literature, as of late 2025, has not yielded any reports on a natural biosynthetic pathway for this compound. There is no information on the specific enzymes, precursor molecules, or genetic clusters responsible for its production in any studied organism.

In contrast, considerable research has been dedicated to the synthesis of its structural isomers, which have been identified as important flavor and aroma compounds, particularly in food science. This whitepaper will focus on the established synthetic routes for these related molecules, providing detailed experimental protocols and quantitative data where available. This information may serve as a valuable starting point for the prospective synthesis of 3-hydroxy-3-methyl-2-hexanone.

Enzymatic Synthesis of Structurally Related Hydroxy-Ketones

The enzymatic synthesis of α-hydroxy ketones often utilizes carboligase reactions, where an enzyme catalyzes the formation of a carbon-carbon bond between a donor and an acceptor molecule. Yeast pyruvate decarboxylase (PDC) has been a key enzyme in the synthesis of isomers of 3-hydroxy-3-methyl-2-hexanone.

Synthesis of 3-Hydroxy-5-Methyl-2-Hexanone and 2-Hydroxy-5-Methyl-3-Hexanone

Research has shown that 3-hydroxy-5-methyl-2-hexanone and its isomer, 2-hydroxy-5-methyl-3-hexanone, can be synthesized enzymatically using yeast pyruvate decarboxylase.[1] These compounds have been identified as markers for eucalyptus honeys.[1][2] The synthesis involves the condensation of an aldehyde with a 2-oxo acid.

The general workflow for the enzymatic synthesis is depicted below:

Caption: General workflow for the enzymatic synthesis of hydroxy-ketones.

The precursors for these reactions are readily available and the reactions are catalyzed by yeast pyruvate decarboxylase.[1] The specific combination of substrates determines the primary product, as detailed in the following table.

| Primary Product | Aldehyde Precursor | 2-Oxo Acid Precursor | Key Enzyme | Reference |

| 3-Hydroxy-5-methyl-2-hexanone | Isovaleraldehyde | Pyruvic acid | Yeast Pyruvate Decarboxylase | [1] |

| 2-Hydroxy-5-methyl-3-hexanone | Acetaldehyde | α-Ketoisocaproic acid | Yeast Pyruvate Decarboxylase | [1] |

Table 1: Substrates for the Enzymatic Synthesis of 3-Hydroxy-5-Methyl-2-Hexanone and its Isomer.

Experimental Protocol: Enzymatic Synthesis of 3-Hydroxy-5-Methyl-2-Hexanone

The following protocol is based on methodologies described for the synthesis of acyloins using yeast pyruvate decarboxylase.[1]

Materials:

-

Yeast Pyruvate Decarboxylase (from baker's yeast)

-

Thiamine diphosphate

-

Magnesium sulfate (MgSO₄)

-

Sodium citrate buffer (0.1 M, pH 6.0)

-

Isovaleraldehyde

-

Pyruvic acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing 0.1 M sodium citrate buffer (pH 6.0), thiamine diphosphate, and 20 mM MgSO₄.

-

Add yeast pyruvate decarboxylase to the reaction mixture.

-

Introduce equimolar amounts of isovaleraldehyde and pyruvic acid to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified duration.

-

Stop the reaction and extract the products using diethyl ether.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of 3-hydroxy-5-methyl-2-hexanone.

Chemical Synthesis Approaches to Related Structures

In addition to enzymatic methods, chemical synthesis provides a versatile approach to producing specific stereoisomers of hydroxy-ketones.

Synthesis of (S)- and (R)-3-hydroxy-5-methyl-2-hexanone

Sharpless asymmetric dihydroxylation of a silyl enol ether intermediate has been employed for the stereoselective synthesis of (S)- and (R)-3-hydroxy-5-methyl-2-hexanone.[3]

The logical relationship for this synthetic pathway is outlined below:

Caption: Sharpless asymmetric dihydroxylation for stereoselective synthesis.

The yield and enantiomeric excess (ee) for these reactions are summarized in the following table.

| Product | Reagent | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-3-hydroxy-5-methyl-2-hexanone | AD-mix-α | 71.8% | 68.6% | [3] |

| (R)-3-hydroxy-5-methyl-2-hexanone | AD-mix-β | 76.9% | 77.2% | [3] |

Table 2: Quantitative Data for the Stereoselective Synthesis of 3-Hydroxy-5-Methyl-2-Hexanone Isomers.

Experimental Protocol: Synthesis of Silyl Enol Ether

The following is a general procedure for the synthesis of the silyl enol ether precursor.[3]

Materials:

-

5-Methyl-2-hexanone

-

Trimethylsilyl iodide (Me₃SiI)

-

Hexamethyldisilazane

-

Inert solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

-

Dissolve 5-methyl-2-hexanone in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add hexamethyldisilazane followed by the dropwise addition of trimethylsilyl iodide.

-

Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

-

Quench the reaction with a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude silyl enol ether.

-

Purify the product, for example, by distillation.

Conclusion and Future Outlook

While the natural biosynthesis of 3-hydroxy-3-methyl-2-hexanone remains an unchartered area of research, the synthetic methodologies for its structural isomers are well-established. The enzymatic synthesis using yeast pyruvate decarboxylase and the stereoselective chemical synthesis via Sharpless asymmetric dihydroxylation provide robust frameworks for producing related α-hydroxy ketones.

For researchers and drug development professionals, these established protocols offer valuable insights and practical starting points for the potential synthesis of 3-hydroxy-3-methyl-2-hexanone. Future research could focus on exploring microbial strains or plant species for novel enzymatic activities capable of producing this specific compound. Furthermore, the adaptation of existing chemical synthesis routes to incorporate a methyl group at the tertiary carbon of the hexanone backbone could pave the way for the targeted production of 3-hydroxy-3-methyl-2-hexanone for further investigation of its biological properties.

References

A Technical Guide to Structural Analogs of 3-Hydroxy-3-methyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 3-hydroxy-3-methyl-2-hexanone, a tertiary α-hydroxy ketone. The document details their synthesis, physicochemical properties, and potential biological activities, with a focus on data relevant to researchers in drug discovery and development.

Introduction to 3-Hydroxy-3-methyl-2-hexanone and its Analogs

3-Hydroxy-3-methyl-2-hexanone is a chiral α-hydroxy ketone with potential applications in various fields, including as a building block in organic synthesis and as a scaffold for the development of biologically active molecules. Its structural analogs, which feature modifications in the carbon chain length and substitution patterns, offer a diverse chemical space for exploring structure-activity relationships (SAR). This guide will explore a range of these analogs, providing a comparative analysis of their properties.

Physicochemical Properties of Structural Analogs

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and, where available, experimental data for 3-hydroxy-3-methyl-2-hexanone and a selection of its structural analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | LogP |

| 3-Hydroxy-3-methyl-2-butanone | 115-22-0 | C₅H₁₀O₂ | 102.13 | - | - | - |

| 3-Hydroxy-3-methyl-2-pentanone | 560-24-7 | C₆H₁₂O₂ | 116.16 | - | - | 0.4 |

| 3-Hydroxy-3-methyl-2-hexanone | - | C₇H₁₄O₂ | 130.18 | - | - | - |

| 3-Hydroxy-3,5-dimethyl-2-hexanone | 6321-14-8 | C₈H₁₆O₂ | 144.21 | 179.4 @ 760 mmHg | 0.926 | 1.37 |

| 3-Hydroxy-3-methyl-2-heptanone | 13757-91-0 | C₈H₁₆O₂ | 144.21 | 182.1 @ 760 mmHg | 0.928 | 1.52 |

| 4-Hydroxy-4-methyl-3-heptanone | - | C₈H₁₆O₂ | 144.21 | - | - | - |

| 5-Hydroxy-2,5-dimethylhexan-3-one | 36587-79-8 | C₈H₁₆O₂ | 144.21 | - | - | 0.9 |

| 3-Hydroxy-2-hexanone | 54123-75-0 | C₆H₁₂O₂ | 116.16 | - | 0.94 | - |

| (4S,5S)-5-hydroxy-4-methyl-3-heptanone | - | C₈H₁₆O₂ | 144.21 | - | - | 1.2 |

| 5-Hydroxy-4-methyl-3-heptanone | - | C₈H₁₆O₂ | 144.21 | - | - | 1.2 |

Note: Some data points are not available (indicated by "-") from the searched literature. LogP values are computationally predicted.

Synthesis of Structural Analogs

The synthesis of tertiary α-hydroxy ketones, such as 3-hydroxy-3-methyl-2-hexanone and its analogs, can be achieved through various established organic chemistry methodologies. Key approaches include the nucleophilic addition of organometallic reagents to α-dicarbonyl compounds or the oxidation of tertiary alcohols.

General Synthesis Strategy: Grignard Reaction

A common and versatile method for the synthesis of tertiary alcohols is the Grignard reaction. For the synthesis of 3-hydroxy-3-methyl-2-alkanones, this involves the reaction of an appropriate α-keto ester with a methylmagnesium halide.

Experimental Protocol: Synthesis of 3-Hydroxy-3-methyl-2-pentanone

This protocol provides a representative procedure for the synthesis of a structural analog.

Materials:

-

Ethyl 2-oxobutanoate

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with ethyl 2-oxobutanoate dissolved in anhydrous diethyl ether.

-

The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the α-keto ester. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is then quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation to yield pure 3-hydroxy-3-methyl-2-pentanone.

Biological Activities of α-Hydroxy Ketones

α-Hydroxy ketones are a class of compounds that have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects. The presence of both a hydroxyl and a ketone functional group in close proximity allows for various interactions with biological macromolecules.

Antimicrobial Activity

Cytotoxicity

Similarly, the cytotoxic potential of these specific α-hydroxy ketone analogs has not been extensively reported. However, general cytotoxicity assays are crucial in the early stages of drug development to assess the therapeutic window of any potential candidate.

Experimental Workflow for Biological Screening

A general workflow for the preliminary biological screening of novel compounds, such as the analogs of 3-hydroxy-3-methyl-2-hexanone, is outlined below. This workflow typically involves initial screening for antimicrobial and cytotoxic activities.

Experimental Protocols for Biological Assays

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compounds (analogs of 3-hydroxy-3-methyl-2-hexanone)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

A serial two-fold dilution of each test compound is prepared in the appropriate broth medium in a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

-

The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or a significant reduction in absorbance compared to the positive control.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Test compounds

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This technical guide has provided a foundational overview of the structural analogs of 3-hydroxy-3-methyl-2-hexanone. The presented data and protocols offer a starting point for researchers interested in exploring this class of compounds for potential applications in drug discovery and other scientific disciplines. Further research is warranted to expand the library of these analogs, to fully characterize their physicochemical properties, and to comprehensively evaluate their biological activities and mechanisms of action. The synthesis and screening workflows provided can serve as a template for such future investigations.

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-methyl-2-hexanone and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological context of 3-hydroxy-3-methyl-2-hexanone and its closely related and more extensively studied isomers, 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone. While the initial focus was on 3-hydroxy-3-methyl-2-hexanone, a thorough review of the scientific literature reveals a significant lack of detailed experimental data for this specific isomer. In contrast, its structural isomers have been identified as important natural products, particularly as flavor and aroma compounds in eucalyptus honey, and have been the subject of various synthetic studies.

This guide will therefore focus on the available scientific data for the isomeric family of hydroxy-methyl-hexanones, providing researchers with a valuable resource for their work in natural product chemistry, flavor science, and synthetic organic chemistry. The document will detail experimental protocols for synthesis, present quantitative data in structured tables, and visualize experimental workflows.

Physicochemical Properties

A summary of the computed and, where available, experimental physicochemical properties of 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone is presented below. Data for 3-hydroxy-3-methyl-2-hexanone is limited to computed values from publicly available databases.

| Property | 3-Hydroxy-5-methyl-2-hexanone | 2-Hydroxy-5-methyl-3-hexanone | 3-Hydroxy-3-methyl-2-hexanone (Computed) |

| Molecular Formula | C7H14O2 | C7H14O2 | C7H14O2 |

| Molecular Weight | 130.18 g/mol | 130.18 g/mol | 130.18 g/mol |

| CAS Number | 163038-04-8 | 246511-74-0 | Not assigned |

| Boiling Point | 171.00 to 173.00 °C @ 760.00 mm Hg[1] | 172.206°C at 760 mmHg[2] | N/A |

| Flash Point | 147.00 °F TCC ( 63.89 °C)[1] | 63.915°C[2] | N/A |

| Density | 0.92100 to 0.93300 @ 25.00 °C[1] | 0.933g/cm³[2] | N/A |

| Refractive Index | 1.41900 to 1.43100 @ 20.00 °C[1] | 1.429[2] | N/A |

| logP (o/w) | 1.074 (est)[1] | N/A | N/A |

| Vapor Pressure | 0.426000 mmHg @ 25.00 °C (est)[1] | 0.426mmHg at 25°C[2] | N/A |

Experimental Protocols

Detailed methodologies for the synthesis of 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone are provided below. These protocols are based on published literature and offer routes to both racemic and chiral forms of the target compounds.

Protocol 1: Enzymatic Synthesis of 3-Hydroxy-5-methyl-2-hexanone and 2-Hydroxy-5-methyl-3-hexanone

This method utilizes the enzyme pyruvate decarboxylase to catalyze the acyloin condensation.

Materials:

-

Pyruvate decarboxylase from baker's yeast

-

Thiamine diphosphate

-

Magnesium sulfate (MgSO4)

-

Sodium citrate buffer (0.1 M, pH 6.0)

-

Sodium pyruvate

-

Isovaleraldehyde

-

α-Ketoisocaproic acid sodium salt

-

Acetaldehyde

-

Diethyl ether

Procedure for 3-hydroxy-5-methyl-2-hexanone:

-

Prepare a reaction mixture containing 1 mg of pyruvate decarboxylase, 2 mM thiamine diphosphate, and 20 mM MgSO4 in 4 mL of 0.1 M sodium citrate buffer (pH 6.0).

-

To this mixture, add 300 µmol of sodium pyruvate and 300 µmol of isovaleraldehyde.

-

Incubate the reaction mixture. Note: The original literature does not specify incubation time and temperature. These would need to be optimized.

-

Following incubation, extract the mixture with diethyl ether (2 x 2 mL).

-

The combined organic layers contain the product, with 3-hydroxy-5-methyl-2-hexanone as the main component (77.5%) and 2-hydroxy-5-methyl-3-hexanone as a minor product (22.5%).[3]

Procedure for 2-hydroxy-5-methyl-3-hexanone:

-

Prepare the same enzyme solution as described above.

-

To this mixture, add 300 µmol of acetaldehyde and an equimolar amount of α-ketoisocaproic acid sodium salt.

-

Follow the same incubation and extraction procedure as above.

-

The product mixture will contain 2-hydroxy-5-methyl-3-hexanone as the major component (80%) and 3-hydroxy-5-methyl-2-hexanone as the minor component (20%).[3]

Protocol 2: Enantioselective Synthesis of (R)- and (S)-3-Hydroxy-5-methyl-2-hexanone via Sharpless Asymmetric Dihydroxylation

This protocol allows for the synthesis of specific stereoisomers of 3-hydroxy-5-methyl-2-hexanone.

Materials:

-

5-Methyl-2-hexanone

-

Trimethylsilyl iodide (Me3SiI)

-

Hexamethyldisilazane

-

AD-mix-α

-

AD-mix-β

-

Standard organic workup reagents (solvents, drying agents)

Procedure:

-

Synthesis of the silyl enol ether intermediate: React 5-methyl-2-hexanone with Me3SiI in the presence of hexamethyldisilazane to yield the thermally stable silyl enol ether, 4-dimethyl-1-pentenyl trimethylsilyl ether. A reported yield for this step is 78.0%.[4]

-

Sharpless Asymmetric Dihydroxylation:

-

For (S)-3-hydroxy-5-methyl-2-hexanone: Oxidize the silyl enol ether using AD-mix-α. This has been reported to yield the (S)-enantiomer in 71.8% yield with an enantiomeric excess (ee) of 68.6%.[4]

-

For (R)-3-hydroxy-5-methyl-2-hexanone: Oxidize the silyl enol ether using AD-mix-β. This has been reported to yield the (R)-enantiomer in 76.9% yield with an ee of 77.2%.[4]

-

-

Purify the final products using standard chromatographic techniques.

Protocol 3: Synthesis of 2-Hydroxy-5-methyl-3-hexanone via Grignard Reaction and Oxidation

This multi-step synthesis provides a route to racemic 2-hydroxy-5-methyl-3-hexanone.

Materials:

-

Isovaleraldehyde

-

Ethylmagnesium bromide

-

Pyridinium chlorochromate (PCC)

-

Sodium hexamethyldisilazide (NaHMDS)

-

Chlorotrimethylsilane

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Standard organic workup and purification reagents

Procedure:

-

Grignard Reaction: React isovaleraldehyde with ethylmagnesium bromide to produce the corresponding secondary alcohol.

-

Oxidation: Oxidize the alcohol to 5-methyl-3-hexanone using PCC.

-

Silyl Enol Ether Formation: Deprotonate 5-methyl-3-hexanone with NaHMDS in n-hexane, followed by reaction with chlorotrimethylsilane to form the silyl enol ether.

-

Oxidation: Oxidize the silyl enol ether with m-CPBA to yield 2-hydroxy-5-methyl-3-hexanone. A reported yield for the final product after flash chromatography is approximately 77%.[5]

Quantitative Data Presentation

The following tables summarize the quantitative data found in the literature for the synthesis of the isomeric hydroxy-methyl-hexanones.

Table 1: Yields and Product Ratios in Enzymatic Synthesis

| Target Compound | Precursors | Major Product | Minor Product |

| 3-Hydroxy-5-methyl-2-hexanone | Sodium pyruvate, Isovaleraldehyde | 77.5% | 22.5% |

| 2-Hydroxy-5-methyl-3-hexanone | Acetaldehyde, α-Ketoisocaproic acid | 80% | 20% |

| Data from De la Fuente et al.[3] |

Table 2: Yields and Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation of 3-Hydroxy-5-methyl-2-hexanone

| Reagent | Enantiomer | Yield | Enantiomeric Excess (ee) |

| AD-mix-α | (S) | 71.8% | 68.6% |

| AD-mix-β | (R) | 76.9% | 77.2% |

| Data from Tian et al.[4] |

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of the hydroxy-methyl-hexanone isomers.

References

3-Hydroxy-3-methyl-2-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-3-methyl-2-hexanone, a tertiary α-hydroxy ketone. While specific biological data for this compound is limited in publicly available literature, this document consolidates its known chemical and physical properties. Furthermore, it details generalized synthesis methodologies and discusses the broader biological significance of the α-hydroxy ketone functional group, which is a key structural motif in numerous biologically active compounds and pharmaceutical intermediates. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of 3-hydroxy-3-methyl-2-hexanone and related α-hydroxy ketones.

Chemical and Physical Properties

Quantitative data for 3-hydroxy-3-methyl-2-hexanone (CAS: 26028-56-8) is not extensively reported. The following table summarizes available data for the parent compound and its O-ethyloxime derivative to provide some context. Data for the closely related isomer, 3-hydroxy-5-methyl-2-hexanone, is also included for comparison.

| Property | 3-hydroxy-3-methyl-2-hexanone | 3-hydroxy-3-methyl-2-hexanone O-ethyloxime | 3-hydroxy-5-methyl-2-hexanone |

| CAS Number | 26028-56-8 | 154874-74-5 | 163038-04-8 |

| Molecular Formula | C₇H₁₄O₂ | C₉H₁₉NO₂ | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol | 173.25 g/mol [1] | 130.185 g/mol |

| IUPAC Name | 3-hydroxy-3-methylhexan-2-one | (2Z)-2-ethoxyimino-3-methylhexan-3-ol[1] | 3-hydroxy-5-methylhexan-2-one |

| Synonyms | Methyl-propyl-acetyl-carbinol | 2-Hexanone, 3-hydroxy-3-methyl-, O-ethyloxime[1] | 2-Hexanone, 3-hydroxy-5-methyl- |

| XLogP3 | Not Available | 1.7[1] | 0.98240 |

| Boiling Point | Not Available | Not Available | 172.2 °C |

| Density | Not Available | Not Available | 0.933 g/cm³ |

| Flash Point | Not Available | Not Available | 63.9 °C |

| Refractive Index | Not Available | Not Available | 1.429 |

Synthesis of α-Hydroxy Ketones

While specific protocols for the synthesis of 3-hydroxy-3-methyl-2-hexanone are not detailed in the surveyed literature, several general methods for the asymmetric synthesis of α-hydroxy ketones are well-established. These methods are crucial for obtaining enantiomerically enriched compounds, which is often a prerequisite for pharmaceutical applications. Tertiary α-hydroxy ketones, in particular, are valuable synthetic intermediates.[2][3]

General Experimental Protocols

a) Oxidation of Ketones: One of the most common strategies involves the α-hydroxylation of a ketone. This can be achieved through the oxidation of an enolate or silyl enol ether.

-

Protocol: α-Hydroxylation of a Ketone via its Silyl Enol Ether

-

Formation of the Silyl Enol Ether: The parent ketone, 3-methyl-2-hexanone, is reacted with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (e.g., -78 °C).

-

Purification: The resulting silyl enol ether is purified, typically by distillation or chromatography.

-

Oxidation: The purified silyl enol ether is then oxidized using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or through an asymmetric epoxidation followed by hydrolysis.

-

Workup and Purification: The reaction is quenched, and the α-hydroxy ketone is extracted and purified using standard techniques like column chromatography.

-

b) Biocatalytic Approaches: Enzymatic methods offer high enantioselectivity and are increasingly employed for the synthesis of chiral α-hydroxy ketones.

-

Protocol: Lyase-Catalyzed Aldehyde Cross-Coupling

-

Reaction Setup: A suitable thiamine diphosphate-dependent lyase is incubated with the two aldehyde precursors in a buffered aqueous solution. For 3-hydroxy-3-methyl-2-hexanone, this could potentially involve the coupling of propanal and 2-oxobutane.

-

Incubation: The reaction mixture is incubated under controlled temperature and pH until the reaction reaches completion, monitored by techniques like HPLC or GC.

-

Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent and purified by chromatography.

-

-

Protocol: Reduction of α-Diketones using Aldo-Keto Reductases

-

Substrate: The corresponding α-diketone (3-methyl-2,3-hexanedione) is used as the starting material.

-

Enzyme and Cofactor: An appropriate aldo-keto reductase (AKR) is used as the catalyst, with NADPH as the cofactor. A cofactor regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often employed.[4]

-

Reaction Conditions: The reaction is carried out in a buffered solution at a controlled pH and temperature.

-

Product Analysis: The formation of the α-hydroxy ketone is monitored, and the product is isolated and purified. The stereoselectivity of the reduction can be determined using chiral chromatography.[4]

-

Diagram: General Synthesis of α-Hydroxy Ketones

Caption: Synthetic routes to α-hydroxy ketones.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of 3-hydroxy-3-methyl-2-hexanone are not available in the current scientific literature. However, the α-hydroxy ketone moiety is present in a wide range of biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

General Biological Importance of α-Hydroxy Ketones

-

Pharmaceutical Intermediates: Chiral α-hydroxy ketones are crucial building blocks for the synthesis of various pharmaceuticals, including antidepressants, inhibitors of amyloid-β protein production (relevant to Alzheimer's disease), and antitumor antibiotics.[4]

-

Natural Products: The α-hydroxy ketone scaffold is found in numerous natural products with diverse biological activities.

-

Signaling Molecules: While not directly demonstrated for 3-hydroxy-3-methyl-2-hexanone, other short-chain molecules with hydroxyl and keto groups, such as β-hydroxybutyrate, are known to act as signaling molecules. For instance, β-hydroxybutyrate is an endogenous inhibitor of histone deacetylases (HDACs) and an agonist for certain G-protein coupled receptors, influencing inflammation, and glucose and lipid metabolism.[5][6] It is plausible that short-chain α-hydroxy ketones could also interact with cellular signaling pathways.

Diagram: Potential Biological Interactions of α-Hydroxy Ketones

Caption: Hypothetical biological interactions of α-hydroxy ketones.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, 4-hydroxy-5-methyl-2-hexanone, a predicted ¹H NMR spectrum shows characteristic peaks for the different proton environments. For 3-hydroxy-3-methyl-2-hexanone, one would expect to see signals corresponding to the methyl group adjacent to the carbonyl, the methyl group on the tertiary carbon bearing the hydroxyl group, the ethyl group, and the hydroxyl proton. The chemical shifts and splitting patterns would be key for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 3-hydroxy-3-methyl-2-hexanone, the molecular ion peak would be expected at m/z 130.1. Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of water from the hydroxyl group.

Conclusion and Future Directions

3-hydroxy-3-methyl-2-hexanone is a tertiary α-hydroxy ketone with a confirmed chemical identity but limited characterization in the scientific literature. The established synthetic routes for α-hydroxy ketones provide a clear path for its preparation. The known biological importance of the α-hydroxy ketone functional group suggests that 3-hydroxy-3-methyl-2-hexanone may possess interesting and potentially useful pharmacological properties.

Future research should focus on:

-

The development and optimization of a stereoselective synthesis for 3-hydroxy-3-methyl-2-hexanone.

-

Comprehensive analytical characterization of the compound using NMR, MS, and IR spectroscopy.

-

In vitro and in vivo studies to determine its biological activity, including potential antimicrobial, anti-inflammatory, or metabolic effects.

-

Investigation of its mechanism of action and interaction with cellular signaling pathways.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this and other related α-hydroxy ketones.

References

- 1. 2-Hexanone, 3-hydroxy-3-methyl-, O-ethyloxime | C9H19NO2 | CID 6509924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 3-hydroxy-3-methyl-2-hexanone: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the theoretical studies of 3-hydroxy-3-methyl-2-hexanone. Due to a notable scarcity of dedicated research and experimental data specifically for this molecule, this document provides a comprehensive overview based on established principles of theoretical chemistry and data from structurally analogous alpha-hydroxy ketones. The methodologies and expected properties outlined herein serve as a foundational framework for future computational and experimental investigations.

Molecular Properties and Conformational Analysis

3-hydroxy-3-methyl-2-hexanone, an acyclic alpha-hydroxy ketone, is expected to exhibit conformational flexibility around its single bonds. Theoretical studies would primarily focus on identifying the most stable conformers and understanding the energetic barriers between them.

Key Theoretical Approaches:

-

Ab initio and Density Functional Theory (DFT) Calculations: These methods are fundamental for optimizing the geometry of the molecule and calculating its electronic structure. Functionals such as B3LYP with basis sets like 6-31G(d) or larger are commonly employed for initial geometry optimizations. More accurate energy calculations can be achieved with higher-level theory or more extensive basis sets.

-

Conformational Searching: Algorithms like molecular mechanics force fields (e.g., MMFF) followed by DFT re-optimization of low-energy structures are crucial for exploring the potential energy surface and identifying all significant conformers.

-

Analysis of Intermolecular and Intramolecular Interactions: Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to investigate hydrogen bonding between the hydroxyl and carbonyl groups, as well as other non-covalent interactions that influence conformational stability. Alkyl aldehydes and ketones often favor eclipsed conformations to enable stabilizing hyperconjugation effects.[1]

Expected Conformational Preferences:

The conformational landscape of acyclic ketones is influenced by a balance of steric hindrance and electronic effects.[2] For 3-hydroxy-3-methyl-2-hexanone, the key dihedral angles to consider are around the C2-C3 and C3-C4 bonds. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is anticipated to be a significant stabilizing factor in certain conformations.

Spectroscopic Properties: A Predictive Approach

Table 1: Predicted Spectroscopic Data for 3-hydroxy-3-methyl-2-hexanone

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) | Carbonyl (C=O) stretch: ~1715 cm⁻¹ (for a saturated aliphatic ketone).[3] Hydroxyl (O-H) stretch: Broad band around 3400 cm⁻¹. C-H stretches: Around 2850-3000 cm⁻¹. |

| ¹H NMR | Aldehyde hydrogens, if present, are highly deshielded (9-10 ppm). Protons alpha to the carbonyl group typically appear in the 2.0-2.5 ppm range.[3] The chemical shifts will be influenced by the specific conformation and intramolecular interactions. |

| ¹³C NMR | Carbonyl carbon: Highly deshielded, expected in the range of 200-220 ppm. Carbon bearing the hydroxyl group: Expected around 60-80 ppm. |

| Mass Spectrometry | Molecular ion (M+) peak should be observable. Characteristic fragmentation patterns for ketones include alpha-cleavage and McLafferty rearrangement.[3] |

Computational Prediction of NMR Spectra:

The prediction of NMR spectra through computational methods has become a reliable tool in structural elucidation.[4]

Workflow for NMR Prediction:

This process involves a thorough conformational search, optimization of each conformer, prediction of NMR shifts for each, and finally, Boltzmann weighting to obtain the final predicted spectrum.[5]

Proposed Experimental Protocols

Given the absence of specific literature, the following section outlines potential experimental protocols for the synthesis and characterization of 3-hydroxy-3-methyl-2-hexanone, based on established methods for similar compounds.

Synthesis of 3-hydroxy-3-methyl-2-hexanone

A plausible synthetic route can be adapted from the synthesis of (3R)-3-Hydroxy-2-hexanone.[6] This would likely involve a Grignard reaction followed by oxidation.

Reaction Scheme:

Detailed Methodology (Hypothetical):

-

Grignard Reaction: To a solution of 2-butanone in anhydrous diethyl ether under an inert atmosphere, a solution of propylmagnesium bromide in diethyl ether would be added dropwise at 0 °C. The reaction mixture would be stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with diethyl ether. The combined organic layers would be washed with brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

-

Oxidation: The crude tertiary alcohol would be dissolved in dichloromethane, and pyridinium chlorochromate (PCC) would be added. The mixture would be stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: The reaction mixture would be filtered through a pad of silica gel, and the solvent evaporated. The resulting crude product would be purified by column chromatography on silica gel to yield 3-hydroxy-3-methyl-2-hexanone.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) in a suitable deuterated solvent like CDCl₃.

-

Infrared Spectroscopy: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

Potential Signaling Pathways and Biological Relevance

While no specific biological activity has been reported for 3-hydroxy-3-methyl-2-hexanone, alpha-hydroxy ketones are a functional group present in many biologically active natural products.[7][8] Theoretical studies can play a role in predicting potential biological targets through molecular docking and similarity analysis to known active compounds.

Logical Relationship for Drug Discovery:

This workflow illustrates how theoretical predictions can guide experimental testing in the early phases of investigating the pharmacological potential of a new chemical entity.

Conclusion

This technical guide has provided a theoretical framework for the study of 3-hydroxy-3-methyl-2-hexanone. In the absence of direct experimental data, this document leverages knowledge of similar chemical structures and computational methodologies to predict its properties and guide future research. The outlined theoretical approaches, synthetic strategies, and characterization methods provide a solid foundation for researchers and professionals in the field to begin a thorough investigation of this compound. Further experimental work is essential to validate these theoretical predictions and fully elucidate the chemical and biological characteristics of 3-hydroxy-3-methyl-2-hexanone.

References

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 5. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

Methodological & Application